molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B2399190
CAS RN: 895805-65-9
M. Wt: 385.44
InChI Key: BPBSEWREOVPLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, also known as GSK2330672, is a novel drug candidate that has been developed by GlaxoSmithKline (GSK) for the treatment of various diseases. This compound belongs to the class of sulfonamide-containing molecules and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK plays a critical role in the activation of B cells and the production of immunoglobulins. Inhibition of BTK by N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide leads to a reduction in B cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to reduce tissue damage and promote tissue repair in inflammatory bowel disease models. In cancer models, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit BTK without affecting other kinases. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has demonstrated efficacy in various disease models, making it a versatile tool for studying disease pathogenesis and developing new therapeutics. However, one limitation of using this compound in lab experiments is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the development of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide. One potential direction is the development of this compound as a therapeutic agent for rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound as an anticancer agent. Additionally, further studies are needed to explore the safety and efficacy of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide in clinical trials. Finally, the development of more soluble analogs of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide may overcome its solubility limitations and improve its therapeutic potential.
Conclusion
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a novel drug candidate that has shown promising results in preclinical studies for various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. This compound selectively inhibits BTK and has demonstrated anti-inflammatory and anticancer activity. While there are limitations to using this compound in lab experiments, its versatility and potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves several steps. The first step is the preparation of 6-ethoxypyridazine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-(4-methoxyphenyl)aniline to obtain the desired product. The overall yield of this synthesis is around 30%.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical models for various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In inflammatory bowel disease, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has demonstrated efficacy in reducing inflammation and promoting tissue repair. In cancer, this compound has shown potential as a novel anticancer agent by inducing apoptosis and inhibiting tumor growth.

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBSEWREOVPLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.